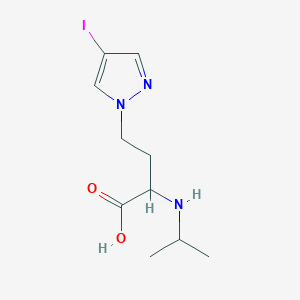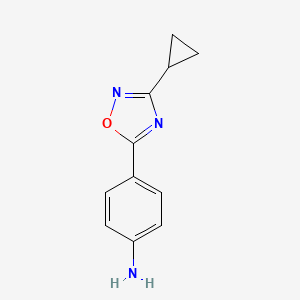![molecular formula C5H9N B15313748 (5R)-1-azabicyclo[3.1.0]hexane](/img/structure/B15313748.png)
(5R)-1-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-1-azabicyclo[3.1.0]hexane is a bicyclic organic compound characterized by a nitrogen atom incorporated into a three-membered ring fused to a four-membered ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1-azabicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction proceeds with high yields and diastereoselectivities, allowing for the efficient production of 3-azabicyclo[3.1.0]hexane derivatives . Another approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring, which can be achieved using various reagents such as sulfur ylides and diazo compounds .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are applied. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of these synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-1-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon under hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Aplicaciones Científicas De Investigación
(5R)-1-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of (5R)-1-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The nitrogen atom in its structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. This compound can modulate various biochemical pathways, including neurotransmitter release and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
3-azabicyclo[3.1.1]heptane: This compound has a similar bicyclic structure but with a different ring size, leading to distinct chemical properties.
Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: Another bicyclic compound with an oxygen atom in the ring, used in various synthetic applications.
Uniqueness
(5R)-1-azabicyclo[3.1.0]hexane is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C5H9N |
|---|---|
Peso molecular |
83.13 g/mol |
Nombre IUPAC |
(5R)-1-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H9N/c1-2-5-4-6(5)3-1/h5H,1-4H2/t5-,6?/m1/s1 |
Clave InChI |
QRDSDKAGXMWBID-LWOQYNTDSA-N |
SMILES isomérico |
C1C[C@@H]2CN2C1 |
SMILES canónico |
C1CC2CN2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)


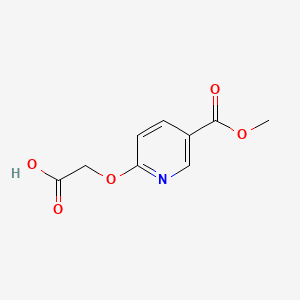
![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride](/img/structure/B15313698.png)
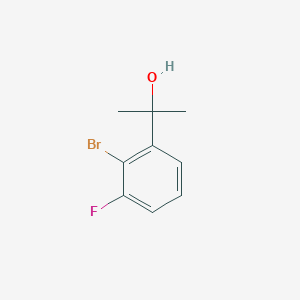


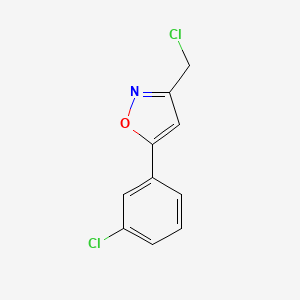
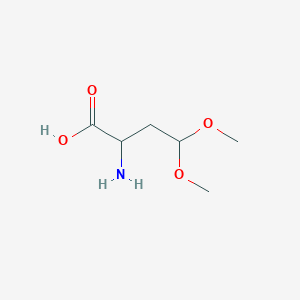
![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)

